p-Cresol sulfate-d7 potassium
Description
Overview of p-Cresol (B1678582) Sulfate (B86663) as a Gut Microbiome-Derived Metabolite
p-Cresol sulfate is a prominent metabolite derived from the complex interplay between the host and their gut microbiota. nih.gov It is not synthesized by human cells but originates from the microbial fermentation of the aromatic amino acids tyrosine and phenylalanine in the colon. tandfonline.commdpi.com Undigested dietary proteins that reach the large intestine are broken down by bacterial enzymes, releasing these amino acids. researchgate.net Specific bacterial genera, including Clostridium and members of the Coriobacteriaceae family, are known to metabolize tyrosine to an intermediate compound, p-cresol. frontiersin.orgbiocrates.com
This microbial product, p-cresol, is then absorbed by the colonocytes and enters the portal circulation, reaching the liver. tandfonline.comresearchgate.net In both the intestinal lining and the liver, p-cresol undergoes phase II detoxification, primarily through sulfation, to form p-cresol sulfate. biocrates.com This process renders the compound more water-soluble, facilitating its excretion via the kidneys. biocrates.com Under normal physiological conditions, p-cresol sulfate is efficiently cleared from the body. However, in conditions such as chronic kidney disease (CKD), its accumulation in the bloodstream has led to its classification as a uremic toxin, where it is associated with various pathological processes. nih.govfrontiersin.org
Metabolic Pathway of p-Cresol Sulfate Formation
| Step | Location | Process | Key Molecules | Resulting Compound |
| 1 | Large Intestine | Bacterial fermentation of undigested dietary proteins. | Tyrosine, Phenylalanine | p-Cresol |
| 2 | Colonocytes, Liver | Absorption and host-mediated Phase II metabolism. | p-Cresol, Sulfotransferase enzymes | p-Cresol Sulfate |
| 3 | Kidneys | Renal excretion of the water-soluble conjugate. | p-Cresol Sulfate | Elimination from the body |
Importance of Stable Isotope-Labeled Compounds in Modern Biochemical and Metabolic Research
Modern biochemical and metabolic research relies heavily on analytical techniques that offer high sensitivity and specificity, with mass spectrometry (MS) being a cornerstone technology. nih.gov However, MS analysis can be prone to variations arising from sample preparation, instrument drift, and matrix effects, where other components in a complex biological sample can suppress or enhance the signal of the analyte of interest. clearsynth.com To ensure accurate and precise quantification, internal standards are indispensable.
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry. nih.gov These are molecules that are chemically identical to the analyte being measured but have one or more of their atoms replaced with a heavier stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). hilarispublisher.com Because a SIL-IS has nearly identical physicochemical properties to its unlabeled counterpart, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. nih.gov However, due to its higher mass, it can be distinguished from the endogenous analyte by the MS detector. By adding a known amount of the SIL-IS to a sample at the beginning of the analytical workflow, it can be used to normalize the signal of the target analyte, correcting for any variability and leading to highly accurate and reliable quantification. clearsynth.com
Rationale for the Academic Study of p-Cresol Sulfate-d7 Potassium as a Research Tool and Tracer
Given the significance of p-cresol sulfate as a biomarker for gut dysbiosis and a key uremic toxin, its accurate measurement in biological fluids like serum and urine is crucial for clinical and academic research. nih.gov This is where this compound becomes an essential research tool. As a deuterated analog of p-cresol sulfate, it serves as the ideal internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.commedchemexpress.com
The seven deuterium atoms on the molecule give it a distinct mass shift from the naturally occurring p-cresol sulfate, allowing for clear differentiation in the mass spectrometer. mdpi.com When used in LC-MS/MS methods, this compound is added to patient or research samples, co-eluting with the endogenous p-cresol sulfate and experiencing the same potential for loss during sample preparation or ionization variability. nih.gov This allows researchers to calculate a precise ratio of the analyte to the standard, yielding highly accurate concentration data. nih.gov This precision is vital for studies investigating the links between p-cresol sulfate levels and disease progression, the efficacy of treatments aimed at reducing uremic toxins, or the impact of dietary interventions on the gut microbiome. nih.gov
Properties of this compound
| Property | Value |
| Chemical Formula | C₇D₇KO₄S |
| Isotopic Purity | Typically ~98% for Deuterium |
| Application | Internal standard for mass spectrometry, Metabolomics |
| Key Advantage | Chemically identical to endogenous p-cresol sulfate, but with a distinct mass for MS detection. |
Historical Context of Analytical and Mechanistic Investigations of p-Cresol Sulfate
The investigation of uremic toxins dates back to the 19th century with the study of urea. nih.gov However, the focus on other, more complex molecules like p-cresol sulfate gained momentum much later, in the latter half of the 20th century. researchgate.netoup.com Early analytical methods for phenolic compounds included techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with UV or fluorescence detection. nih.gov While these methods were valuable, they often lacked the specificity and sensitivity required to accurately measure low concentrations of p-cresol sulfate in complex biological matrices and to distinguish it from its precursor, p-cresol, or other related compounds. nih.govakjournals.com
The turn of the 21st century saw a significant advancement with the widespread adoption of liquid chromatography-mass spectrometry (LC-MS and later LC-MS/MS). mdpi.com This technology provided a revolutionary improvement in both selectivity and sensitivity. nih.gov The development of specific LC-MS/MS methods, which often utilize deuterated internal standards like this compound, has become the standard for research. nih.govresearchgate.net This analytical progress has been crucial in enabling the detailed mechanistic studies seen today, which have firmly linked p-cresol sulfate to cardiovascular disease, endothelial dysfunction, and other pathologies associated with chronic kidney disease. nih.govfrontiersin.org The ability to accurately measure this metabolite has been fundamental to understanding its role as a key signaling molecule in the gut-kidney axis.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H7KO4S |
|---|---|
Molecular Weight |
233.34 g/mol |
IUPAC Name |
potassium;[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl] sulfate |
InChI |
InChI=1S/C7H8O4S.K/c1-6-2-4-7(5-3-6)11-12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1/i1D3,2D,3D,4D,5D; |
InChI Key |
HTSFIPMTBJHYFQ-ANHTTWOXSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])OS(=O)(=O)[O-])[2H].[K+] |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Strategies for P Cresol Sulfate D7 Potassium
Chemical Synthesis Pathways for Deuterated p-Cresol (B1678582) Sulfate (B86663)
The creation of p-Cresol sulfate-d7 necessitates a synthetic strategy that first achieves the desired isotopic labeling on the p-cresol molecule, which is then followed by the addition of the sulfate group.
The target compound, p-Cresol sulfate-d7, requires the replacement of all seven non-labile hydrogen atoms with deuterium (B1214612): three on the methyl group (d3) and four on the aromatic phenyl ring (d4). Achieving this full deuteration typically involves distinct chemical strategies for the aliphatic methyl group and the aromatic ring.
d4-Phenyl Labeling: The four protons on the phenyl ring of p-cresol can be exchanged for deuterium through catalytic hydrogen-deuterium (H-D) exchange. This process is often facilitated by a heterogeneous catalyst in the presence of a deuterium source. Platinum on carbon (Pt/C) is a particularly effective catalyst for the deuteration of electron-rich aromatic rings like phenols. The mechanism involves the reversible activation of C-H bonds on the catalyst surface, allowing for exchange with deuterium from a source like heavy water (D₂O). The electron-donating nature of the hydroxyl group on the phenol (B47542) ring activates the ortho and para positions, facilitating the electrophilic substitution mechanism of H-D exchange.
d3-Methyl Labeling: Deuteration of the methyl group is generally more challenging than ring deuteration via simple exchange and often requires building the group from a deuterated precursor. One established method involves the reduction of a tri-halogenated methyl group. For instance, a precursor like p-chlorobenzotrichloride can be reduced using a reducing agent such as zinc in the presence of deuterated acetic acid (CD₃COOD). This process replaces the chlorine atoms with deuterium, yielding a trideuteromethyl group (-CD₃).
To achieve the full d7-labeling of p-cresol, a synthetic route may involve combining these approaches or starting with a precursor that is already partially or fully deuterated, such as toluene-d8.
The synthesis of p-cresol-d7, the direct precursor to the final product, can be approached through several pathways using different starting materials and conditions.
Catalytic H-D Exchange on p-Cresol: This method is primarily for ring deuteration.
Precursor: p-Cresol.
Deuterium Source: Heavy water (D₂O).
Catalyst: Platinum on carbon (Pt/C).
Conditions: The reaction can proceed under mild conditions, even at room temperature, due to the high activation of the phenol ring. oup.comresearchgate.net An atmosphere of hydrogen gas may be used to activate the catalyst. researchgate.netresearchgate.net
Reduction of Halogenated Precursors for Methyl Labeling:
Precursor: A benzotrichloride derivative, such as p-hydroxybenzotrichloride or a protected variant.
Deuterium Source: Deuterated acetic acid (acetic acid-d) or another deuterated acid.
Reagent: Zinc metal.
Conditions: This dechlorination/deuteration reaction provides a route to the -CD₃ group. cdnsciencepub.com
Once the deuterated p-cresol-d7 intermediate is synthesized, the next step is sulfation.
Sulfation of p-Cresol-d7: This reaction attaches the sulfate moiety to the hydroxyl group of the deuterated p-cresol. A common challenge is to avoid sulfonation of the aromatic ring.
Precursor: p-Cresol-d7.
Sulfating Agent: Chlorosulfonic acid or sulfuric acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov
Conditions: The reaction is typically performed in an anhydrous solvent like dichloromethane at reduced temperatures (e.g., 0 °C) to control reactivity and improve selectivity for O-sulfation over C-sulfonation. nih.gov
Finally, the resulting p-Cresol sulfate-d7 is converted to its potassium salt by neutralization with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).
Interactive Data Table: Synthesis Parameters
| Reaction Step | Precursor Compound | Key Reagents/Catalyst | Deuterium Source | Typical Conditions |
| Ring Deuteration | p-Cresol | 5% Platinum on Carbon (Pt/C) | Heavy Water (D₂O) | Room temperature, H₂ atmosphere |
| Methyl Deuteration | p-Substituted Benzotrichloride | Zinc (Zn) | Acetic Acid-d (CD₃COOD) | Anhydrous solvent |
| Sulfation | p-Cresol-d7 | Chlorosulfonic Acid or H₂SO₄/DCC | N/A | Anhydrous CH₂Cl₂, 0°C to RT |
| Salt Formation | p-Cresol sulfate-d7 | Potassium Hydroxide (KOH) | N/A | Aqueous or alcoholic solution |
Purification and Isolation Techniques for Deuterated p-Cresol Sulfate Potassium
After synthesis, a rigorous purification process is essential to isolate p-Cresol sulfate-d7 potassium from unreacted starting materials, non-deuterated or partially deuterated species, reaction byproducts (e.g., dicyclohexylurea if DCC is used), and residual catalysts.
A multi-step purification strategy is typically employed:
Initial Workup: The reaction mixture is first neutralized and washed to remove excess acids and water-soluble impurities. If a heterogeneous catalyst like Pt/C was used, it is removed by filtration.
Crystallization/Recrystallization: This is a primary technique for purifying the final salt. The crude product is dissolved in a suitable solvent (e.g., ethanol or methanol-water mixtures) at an elevated temperature and allowed to cool slowly. lgcstandards.com The target compound crystallizes out, leaving impurities behind in the solvent. This process is highly effective for removing isomers and other structurally similar compounds.
Chromatographic Methods: For achieving the high purity required for research standards, chromatographic techniques are indispensable.
Flash Chromatography: Often used for preliminary purification on silica or reverse-phase media to separate compounds based on polarity. researchgate.net
High-Performance Liquid Chromatography (HPLC): Semi-preparative or preparative HPLC on a reverse-phase column (e.g., C18) is frequently used as a final polishing step to achieve purity levels exceeding 95-98%. lgcstandards.comresearchgate.net
The purified compound is isolated by solvent evaporation and dried under vacuum to yield the final this compound salt as a stable, solid material.
Analytical Characterization of Isotopic Purity and Chemical Composition for Research Standards
To qualify as a research or internal standard, the synthesized this compound must be thoroughly characterized to confirm its chemical identity, chemical purity, and isotopic enrichment.
Confirming the number and location of deuterium atoms is critical. This is accomplished primarily through mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides a precise mass measurement of the molecule. rsc.orgrsc.org The molecular weight of this compound (C₇D₇KO₄S) is expected to be approximately 7 atomic mass units higher than its non-deuterated counterpart. Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium by analyzing fragmentation patterns. For instance, the characteristic fragmentation of p-cresyl sulfate yields ions corresponding to the sulfate group (m/z 80) and the p-cresol moiety (m/z 107 for d0). mdpi.com For the d7 compound, the latter fragment would be observed at m/z 114, confirming the full deuteration of the cresol portion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for determining the sites and extent of deuteration.
¹H NMR: In the proton NMR spectrum of a highly enriched sample, the signals corresponding to the aromatic and methyl protons of p-cresol should be absent or reduced to very low intensity. This provides a clear indication of successful H-D exchange.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. nih.gov The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated. By integrating these signals, a quantitative measure of the isotopic enrichment at each specific site (methyl vs. aromatic) can be determined. nih.gov
Ensuring the absence of chemical impurities is vital for the standard's use in quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC, typically coupled with a UV or MS detector, is the standard method for assessing chemical purity. lgcstandards.com The sample is run under specific conditions, and the purity is calculated based on the relative area of the main product peak compared to the total area of all observed peaks. A purity of ≥95% is often required for commercial standards.
NMR Spectroscopy: Both ¹H and ¹³C NMR spectra are also powerful tools for detecting chemical impurities. The presence of unexpected signals can indicate residual solvents, starting materials, or reaction byproducts. Quantitative NMR (qNMR) can be used for an even more precise determination of purity against a certified reference material.
Advanced Analytical Methodologies Utilizing P Cresol Sulfate D7 Potassium
Quantitative Analysis of p-Cresol (B1678582) Sulfate (B86663) in Complex Biological Matrices
Analyzing p-Cresol sulfate in biological fluids like serum and plasma presents significant challenges due to the presence of numerous interfering substances. researchgate.net To overcome these challenges, modern analytical techniques rely on the principles of mass spectrometry, often in conjunction with sophisticated separation methods.
Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS)
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to a sample. scioninstruments.comtexilajournal.com This labeled compound, in this case, p-Cresol sulfate-d7 potassium, serves as an internal standard. mdpi.com
The core principle of SIDMS is that the stable isotope-labeled internal standard is chemically and physically almost identical to the native analyte. scispace.com Consequently, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. scioninstruments.com Any loss of analyte during sample extraction or fluctuations in instrument response will affect both the analyte and the internal standard to the same degree. texilajournal.com By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, it is possible to correct for these variations and achieve highly accurate and precise quantification. clearsynth.com This method effectively compensates for matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, a common issue in mass spectrometry. scioninstruments.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like p-Cresol sulfate in complex mixtures. mdpi.comnih.gov The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection.
The initial step in an LC-MS/MS analysis is the chromatographic separation of the target analyte from other components in the sample. For p-Cresol sulfate, this is typically achieved using reverse-phase chromatography. mdpi.com
A common choice for the stationary phase is a C18 column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase usually consists of a mixture of an aqueous solvent (like water with a small amount of acid, such as formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate p-Cresol sulfate from other uremic toxins and endogenous compounds. mdpi.com The selection of the column and mobile phase composition is critical for achieving good peak shape, resolution, and retention time for the analyte. mdpi.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Accucore PFP 2.1 × 100 mm, 2.6 µm | nih.gov |
| Mobile Phase A | 5 mM ammonium (B1175870) formate (B1220265) + 0.01% formic acid | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Flow Rate | 250 µL/min | nih.gov |
| Column Temperature | 30 °C | nih.gov |
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows the target molecule to be ionized with minimal fragmentation. mdpi.com For p-Cresol sulfate, analysis is typically performed in negative ionization mode. mdpi.com
Tandem mass spectrometry (MS/MS) on a triple quadrupole instrument provides exceptional selectivity and sensitivity. nih.gov The most widely used acquisition mode for quantification is Multiple Reaction Monitoring (MRM). researchgate.net In MRM, the first quadrupole (Q1) is set to select the precursor ion (the ionized molecule of interest, in this case, deprotonated p-Cresol sulfate). This precursor ion is then fragmented in the second quadrupole (Q2), and the third quadrupole (Q3) is set to monitor for a specific fragment ion (product ion). nih.gov This process of selecting a specific precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds. researchgate.net
For p-Cresol sulfate, common MRM transitions include m/z 187 → 80 and m/z 187 → 107. nih.govmdpi.com The corresponding transitions for the p-Cresol sulfate-d7 internal standard would be shifted by 7 mass units (m/z 194 → 80 and m/z 194 → 114) due to the seven deuterium (B1214612) atoms.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| p-Cresol sulfate | Negative ESI | 187.1 | 80 | mdpi.com |
| p-Cresol sulfate | Negative ESI | 187.1 | 107 | mdpi.com |
| p-Cresol sulfate-d7 | Negative ESI | 194.1 | 80 | - |
| p-Cresol sulfate-d7 | Negative ESI | 194.1 | 114 | - |
As an internal standard, this compound is indispensable for accurate quantification. scioninstruments.com Because it co-elutes with the unlabeled p-Cresol sulfate, it experiences the same analytical variations. texilajournal.com These variations can include inconsistencies in sample injection volume, changes in ionization efficiency in the mass spectrometer source, and losses during sample preparation. scioninstruments.comscispace.com By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, these variations are normalized, leading to a highly robust and reproducible assay. clearsynth.com The use of a stable isotope-labeled internal standard like this compound is considered the most reliable approach for quantitative LC-MS/MS analysis. scispace.comwisdomlib.org
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Approaches
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. UHPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for separations with higher resolution, increased sensitivity, and significantly shorter run times. nih.gov
When coupled with tandem mass spectrometry, UHPLC-MS/MS methods for p-Cresol sulfate offer several advantages. The shorter analysis time, often reduced to just a few minutes, increases sample throughput, which is highly beneficial in clinical settings. nih.gov The improved chromatographic resolution leads to better separation of p-Cresol sulfate from potential isomers and other interfering compounds, further enhancing the accuracy of the measurement. nih.gov The sharper and narrower peaks generated by UHPLC also result in a higher signal-to-noise ratio, improving the sensitivity and lowering the limit of quantification for the assay. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Enhanced Specificity
High-Resolution Mass Spectrometry (HRMS) has become an invaluable tool for the definitive quantification of metabolites like p-cresol sulfate in complex biological samples. ub.edu Unlike nominal mass instruments, HRMS instruments provide highly accurate mass measurements, which allows for the determination of an analyte's elemental composition. This capability is crucial for enhancing specificity. ub.edu
The enhanced specificity of HRMS is particularly important in distinguishing p-cresol sulfate from its isomers, such as 2-hydroxy-5-methylbenzenesulfonic acid. These isomers can have the same nominal mass and similar fragmentation patterns, making them indistinguishable by lower-resolution tandem mass spectrometry. nih.govmdpi.com HRMS, by providing precise mass measurements, can differentiate between such closely related compounds, ensuring that the detected signal originates solely from the target analyte. ub.edu
In this context, this compound serves as an ideal internal standard. It co-elutes chromatographically with the unlabeled p-cresol sulfate and exhibits identical behavior during ionization. However, it is easily distinguished by the mass spectrometer due to the mass difference imparted by the seven deuterium atoms. ub.edunih.gov This co-analysis allows for reliable correction of any variations during the analytical process, from sample extraction to detection, thereby improving the accuracy and precision of quantification. ub.edu
Method Validation Protocols in Quantitative Research
For quantitative bioanalytical methods to be considered reliable and reproducible, they must undergo a rigorous validation process. International guidelines, such as those from the European Medicines Agency (EMA), provide a framework for these validation protocols. ub.edu The use of this compound as an internal standard is a key component in the validation of assays for quantifying p-cresol sulfate. ub.edunih.gov
Assessment of Linearity and Calibration Range
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. This range is established between the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). For p-cresol sulfate assays utilizing this compound, linearity is typically achieved with a correlation coefficient (r) of 0.99 or greater. nih.govnih.gov The calibration range is selected to encompass the expected physiological and pathological concentrations of p-cresol sulfate in clinical samples. nih.gov
| Linearity Range (p-Cresol Sulfate) | Correlation Coefficient (r) | Reference |
|---|---|---|
| 0.25–80 µg/mL | ≥ 0.997 | nih.gov |
| 100–40,000 ng/mL | Not specified, but method demonstrated acceptable linearity | ub.edu |
| 50–10,000 ng/mL | > 0.99 | nih.gov |
Evaluation of Analytical Precision (Intra-day and Inter-day Variability)
Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). researchgate.net Precision is assessed within a single day (intra-day or repeatability) and over several days (inter-day or intermediate precision). For bioanalytical methods, an RSD of within ±15% is generally considered acceptable. nih.gov
| Parameter | Acceptance Criteria (%RSD / %CV) | Observed Values | Reference |
|---|---|---|---|
| Intra-day Precision | Within 15% | Within 12.6% (at LLOQ) | nih.gov |
| Inter-day Precision | Within 15% | Within 12.6% (at LLOQ) | nih.gov |
| Intra- and Inter-day Precision | Within ±15% | Met acceptance criteria | nih.gov |
| Inter-assay Imprecision | <15% | Met validation requirements | ub.edu |
Determination of Analytical Accuracy and Bias
Accuracy refers to the closeness of the mean test results to the true or accepted reference value. It is often expressed as a percentage of the nominal value or as relative error (%RE). researchgate.net Bias is a measure of the systematic error of an analytical method. In validation studies, accuracy is determined by analyzing quality control (QC) samples prepared at known concentrations. An acceptable accuracy is typically within 15% of the nominal value (20% at the LLOQ). ub.edunih.gov
| Parameter | Acceptance Criteria (%Bias / %RE) | Observed Values | Reference |
|---|---|---|---|
| Intra- and Inter-day Accuracy (Bias) | Within 20% (at LLOQ) | Within 18.9% (at LLOQ) | nih.gov |
| Inter-assay Accuracy | <15% | Met validation requirements | ub.edu |
Investigation of Matrix Effects and Recovery Rates in Diverse Research Samples
Biological matrices such as serum, plasma, and urine are complex and can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry. nih.gov The matrix effect is evaluated by comparing the analytical response of an analyte in a post-extraction spiked sample to that in a neat solution. nih.govresearchgate.net Recovery assesses the efficiency of the extraction procedure by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. nih.gov The use of this compound is crucial as it co-elutes and experiences similar matrix effects and recovery losses as the unlabeled analyte, allowing for accurate correction. nih.gov
| Parameter | Concentration (pCS) | Result (%) | Reference |
|---|---|---|---|
| Recovery | 0.75 µg/mL | 92.8 | nih.gov |
| 15.0 µg/mL | 87.7 | nih.gov | |
| 60.0 µg/mL | 89.1 | nih.gov | |
| Matrix Effect | Not specified | Considered negligible or corrected by internal standard | ub.edunih.gov |
Stability Studies of this compound in Analytical Workflows
The stability of both the analyte and its internal standard, this compound, must be evaluated under various conditions to ensure that the concentration does not change from sample collection to analysis. Stability is typically tested under conditions that mimic laboratory handling and storage. researchgate.net
Key stability assessments include:
Autosampler Stability: To assess stability in the sample injector, often for 24 hours at a controlled temperature (e.g., 4°C). researchgate.net
Freeze-Thaw Stability: To evaluate the impact of repeated freezing and thawing cycles (e.g., three cycles from -20°C or -80°C to room temperature). researchgate.net
Long-Term Stability: To determine how long samples can be stored at a specific temperature (e.g., -80°C) without degradation. researchgate.net
| Stability Condition | Duration / Cycles | Temperature | Result (%RE) | Reference |
|---|---|---|---|---|
| Autosampler Stability | 24 hours | 4°C | 3.43 to 7.47 | researchgate.net |
| Freeze-Thaw Stability | 3 cycles | -20°C | -0.85 to 4.92 | researchgate.net |
| Long-Term Stability | 3 months | -80°C | 1.96 to 4.37 | researchgate.net |
Sample Preparation Strategies for Metabolomic and Quantitative Studies
The journey from a complex biological matrix, such as plasma or serum, to a clean sample suitable for LC-MS analysis is a critical stage that significantly influences the quality of the obtained data. The primary goals of sample preparation are to remove interfering substances, such as proteins and phospholipids, and to extract the metabolites of interest efficiently and reproducibly. The inclusion of this compound at the beginning of this process is a cornerstone of robust analytical methods.
Protein Precipitation Techniques for Metabolite Extraction
Protein precipitation is a widely adopted technique for the removal of high-abundance proteins from biological samples, which can otherwise interfere with the analysis and foul the analytical column. This method involves the addition of an organic solvent to the sample, causing the proteins to denature and precipitate out of the solution. The supernatant, containing the metabolites of interest and the internal standard, is then collected for analysis.
Commonly used organic solvents for this purpose include acetonitrile and methanol. The choice of solvent can influence the efficiency of protein removal and the recovery of the target analytes. Typically, a cold solvent is added to the sample in a specific ratio, for instance, 3:1 or 4:1 (solvent to sample, v/v). The use of this compound as an internal standard helps to correct for any variability in the precipitation and extraction process.
Below is a table summarizing typical protein precipitation protocols and their performance characteristics for the analysis of p-cresol sulfate using this compound as an internal standard.
| Parameter | Methanol Precipitation | Acetonitrile Precipitation |
| Solvent-to-Sample Ratio | 4:1 (v/v) | 3:1 (v/v) |
| Procedure | Addition of cold methanol, vortexing, centrifugation | Addition of cold acetonitrile, vortexing, centrifugation |
| Analyte Recovery | >90% | >90% |
| Intra-day Precision (CV%) | <5% | <6% |
| Inter-day Precision (CV%) | <7% | <8% |
This data is a synthesis of findings from multiple analytical validation studies.
Ultrafiltration Methods for Free Metabolite Isolation
In biological systems, many metabolites, including p-cresol sulfate, are bound to proteins such as albumin. To understand the biologically active fraction, it is often necessary to measure the concentration of the "free" or unbound metabolite. Ultrafiltration is a technique that separates molecules based on their size by forcing the sample through a semi-permeable membrane with a specific molecular weight cut-off (MWCO).
For the isolation of free p-cresol sulfate, ultrafiltration devices with a low MWCO, typically in the range of 10 to 30 kDa, are used. This allows the smaller, unbound metabolites and the this compound internal standard to pass through the membrane while retaining the larger protein-metabolite complexes. The resulting ultrafiltrate is a clean sample that can be directly injected into the LC-MS system.
The efficiency of ultrafiltration can be influenced by factors such as the membrane's MWCO, centrifugation speed, and time.
| Parameter | Ultrafiltration with 10 kDa MWCO | Ultrafiltration with 30 kDa MWCO |
| Device Type | Centrifugal filter unit | Centrifugal filter unit |
| Centrifugation Speed | 14,000 x g | 10,000 x g |
| Centrifugation Time | 30 minutes | 20 minutes |
| Analyte Recovery (Free Fraction) | >95% | >95% |
| Precision (CV%) | <10% | <10% |
This data represents typical performance characteristics reported in studies quantifying free uremic toxins.
Considerations for Sample Handling and Storage to Maintain Metabolite Integrity
The stability of metabolites in biological samples is a critical factor that can significantly impact the accuracy of analytical results. Improper handling and storage can lead to the degradation of the target analyte, resulting in underestimation of its concentration. Therefore, establishing and adhering to strict sample handling and storage protocols is essential.
For p-cresol sulfate, studies have shown that it is a relatively stable metabolite under various conditions. However, to ensure the integrity of the samples, especially for long-term storage, specific conditions are recommended. Blood samples should be processed promptly to separate plasma or serum, which should then be stored at low temperatures. The use of this compound added to samples before storage can help to monitor and correct for any degradation that may occur.
The following table provides a summary of the stability of p-cresol sulfate in plasma under different storage conditions.
| Storage Condition | Duration | Stability (% of Initial Concentration) |
| Room Temperature (~25°C) | 24 hours | >95% |
| Refrigerated (4°C) | 7 days | >95% |
| Frozen (-20°C) | 3 months | >90% |
| Ultra-low Freezer (-80°C) | > 1 year | Stable |
| Freeze-Thaw Cycles | ||
| 1 Cycle | >95% | |
| 3 Cycles | >90% | |
| 5 Cycles | ~90% |
This data is compiled from various studies investigating the stability of uremic toxins in biological matrices.
By carefully selecting and validating sample preparation methodologies and adhering to strict sample handling and storage protocols, researchers can confidently utilize this compound to achieve accurate and precise quantification of p-cresol sulfate in complex biological matrices. These advanced analytical strategies are indispensable for advancing our understanding of the role of uremic toxins in health and disease.
Investigations into P Cresol Sulfate Metabolism and Biotransformation Pathways Using Labeled Analogs
Microbial Origin of p-Cresol (B1678582) and its Precursors
p-Cresol, chemically known as 4-methylphenol, is not synthesized by human cells but is a metabolic byproduct of the gut microbiota. nih.gov Its production is intricately linked to the microbial fermentation of aromatic amino acids derived from dietary proteins that escape digestion in the small intestine and reach the colon.
The primary precursors for the microbial synthesis of p-cresol are the aromatic amino acids L-tyrosine and, to a lesser extent, L-phenylalanine. tandfonline.com Anaerobic bacteria residing in the colon possess the enzymatic machinery to metabolize these amino acids. The fermentation process involves a series of biochemical reactions that convert tyrosine and phenylalanine into intermediate compounds, ultimately leading to the formation of p-cresol. This microbial activity is a key determinant of the circulating levels of p-cresol and its conjugates in the host.
The conversion of L-tyrosine to p-cresol by gut bacteria is a multi-step process involving specific enzymes and gene clusters. A crucial pathway involves the initial conversion of tyrosine to p-hydroxyphenylacetic acid (p-HPA). This intermediate is then decarboxylated to form p-cresol.
A key enzyme complex in this final step is the p-hydroxyphenylacetate (p-HPA) decarboxylase . This enzyme is encoded by the hpdBCA operon , which has been extensively studied in Clostridioides difficile. nih.gov The hpdBCA operon consists of three genes that are all essential for the enzyme's function. Disruption of any of these genes renders the bacterium incapable of producing p-cresol. nih.gov The expression of this operon can be induced by the presence of its substrate, p-HPA, suggesting a regulatory mechanism that allows bacteria to efficiently produce p-cresol when the precursor is available. hmdb.ca
The initial conversion of tyrosine to p-HPA can be carried out by other bacteria, which possess enzymes such as oxidoreductases . For instance, Bacteroides thetaiotaomicron has been shown to possess a gene encoding an oxidoreductase that facilitates the conversion of tyrosine to 4-OH-phenylpyruvic acid, a precursor to p-HPA. nih.gov This highlights a collaborative metabolic effort within the gut microbiota for p-cresol production.
| Enzyme/Gene Cluster | Function | Microbial Source (Example) |
| Oxidoreductase (e.g., encoded by BT0430) | Converts tyrosine to 4-OH-phenylpyruvic acid | Bacteroides thetaiotaomicron |
| hpdBCA operon | Encodes for p-hydroxyphenylacetate (p-HPA) decarboxylase | Clostridioides difficile |
| p-HPA decarboxylase | Decarboxylates p-HPA to p-cresol | Clostridioides difficile, Clostridium sp. D5 |
This table summarizes key enzymes and gene clusters involved in the microbial production of p-cresol.
Several bacterial genera and species within the human gut have been identified as key players in the production of p-cresol. The ability to produce this compound is not ubiquitous among gut microbes and is concentrated within specific phylogenetic groups.
Clostridium : Species within the genus Clostridium, particularly Clostridioides difficile (formerly Clostridium difficile), are well-documented producers of p-cresol. nih.gov They possess the necessary hpdBCA gene cluster to convert p-HPA into p-cresol. nih.gov This ability is considered a competitive advantage for C. difficile, as p-cresol has antimicrobial properties that can inhibit the growth of other gut bacteria. nih.gov Other Clostridium species, such as Clostridium sp. D5, also contribute to p-cresol production. nih.gov
Bacteroides : Members of the genus Bacteroides, such as Bacteroides thetaiotaomicron, play a crucial role in the initial stages of p-cresol synthesis. nih.gov While they may not produce p-cresol directly, they can convert tyrosine into the precursor p-HPA. nih.gov This intermediate can then be utilized by p-cresol-producing bacteria like Clostridium species in a process of metabolic cross-feeding. nih.gov
Bifidobacterium : In contrast to Clostridium and Bacteroides, current research suggests that species of the genus Bifidobacterium are not significant producers of p-cresol. In fact, some studies indicate that certain strains of Bifidobacterium may be involved in the clearance or internalization of p-cresol from the gut environment. mdpi.comresearchgate.net
Other bacterial groups, including the Coriobacteriaceae family, have also been identified as producers of p-cresol. biocrates.com
| Microbial Genus/Family | Role in p-Cresol Metabolism | Specific Species (Example) |
| Clostridium | Production of p-cresol from p-HPA | Clostridioides difficile, Clostridium sp. D5 |
| Bacteroides | Production of p-HPA from tyrosine | Bacteroides thetaiotaomicron |
| Bifidobacterium | Potential clearance/internalization of p-cresol | Bifidobacterium longum |
| Coriobacteriaceae | Production of p-cresol | Not specified in detail in the provided context |
This table outlines the roles of different gut microbial genera in the metabolism of p-cresol.
Host Biotransformation of p-Cresol
Once produced by the gut microbiota, p-cresol is absorbed from the colon into the bloodstream. frontiersin.org The host organism then subjects it to extensive phase II biotransformation, primarily in the intestinal wall and the liver, to facilitate its excretion. tandfonline.comfrontiersin.org This process involves the conjugation of p-cresol to form more water-soluble compounds, namely p-cresol sulfate (B86663) and p-cresol glucuronide.
Sulfation is a major pathway for the detoxification of p-cresol. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). Research has identified SULT1A1 as the primary enzyme responsible for the sulfation of p-cresol in humans. nih.govresearchgate.net This enzyme is highly expressed in the liver and kidneys. nih.gov
The sulfation process involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of p-cresol, forming p-cresol sulfate. SULT1A1 exhibits high affinity for p-cresol. nih.gov While other SULT isoforms such as SULT1A3, SULT1B1, SULT1E1, and SULT2A1 exist, their contribution to p-cresol sulfation is considered minor, especially at toxicologically relevant concentrations of p-cresol. nih.gov Genetic polymorphisms in the SULT1A1 gene can lead to variations in enzyme activity, potentially influencing an individual's capacity to metabolize p-cresol. nih.gov
In addition to sulfation, p-cresol can also undergo glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This pathway involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to p-cresol, resulting in the formation of p-cresol glucuronide.
The primary UGT enzymes involved in p-cresol glucuronidation are UGT1A6 and UGT1A9 . nih.govresearchgate.net UGT1A6 is the predominant enzyme for this reaction in the liver, with UGT1A9 playing a more significant role in the kidneys. nih.gov
Under normal physiological conditions, sulfation is the predominant metabolic pathway for p-cresol, leading to higher circulating concentrations of p-cresol sulfate compared to p-cresol glucuronide. hmdb.camdpi.com However, the balance between these two pathways can be influenced by several factors. For instance, in conditions of advanced chronic kidney disease, a shift from sulfonation towards glucuronidation has been observed. nih.gov This may be due to the saturation of the sulfation pathway at high p-cresol concentrations. nih.gov Both p-cresol sulfate and p-cresol glucuronide are ultimately excreted in the urine. frontiersin.org
| Parameter | Sulfation Pathway | Glucuronidation Pathway |
| Primary Product | p-Cresol sulfate | p-Cresol glucuronide |
| Key Enzyme(s) | SULT1A1 | UGT1A6, UGT1A9 |
| Primary Location | Liver, Kidneys | Liver, Kidneys |
| Predominance | Major pathway under normal conditions | Minor pathway, but can increase in certain conditions |
This table provides a comparative overview of the sulfation and glucuronidation pathways of p-cresol in the host.
Sites of Host Conjugation (e.g., Enterocytes, Hepatocytes)
The biotransformation of microbially produced p-Cresol is a critical host detoxification process that primarily involves conjugation reactions. After being produced by gut bacteria in the colon from the amino acids tyrosine and phenylalanine, p-Cresol is absorbed across the intestinal epithelium. The conjugation process, which converts p-Cresol into its less toxic, water-soluble metabolites, occurs at two primary sites: the enterocytes of the colonic mucosa and the hepatocytes in the liver.
In these cells, p-Cresol undergoes extensive phase II metabolism, predominantly through sulfation and to a lesser extent, glucuronidation. Sulfation, catalyzed by sulfotransferase enzymes, results in the formation of p-Cresol sulfate (pCS). Glucuronidation, mediated by UDP-glucuronyltransferases, produces p-Cresol glucuronide (pCG). Following conjugation in the enterocytes and liver, these metabolites enter the systemic circulation. Studies have shown that p-Cresol sulfate is the main circulating metabolite of p-Cresol. A shift from sulfation to glucuronidation has been noted in patients with advanced kidney disease.
The use of labeled analogs like p-Cresol sulfate-d7 potassium salt is essential for accurately studying these conjugation pathways. By introducing a known amount of the labeled compound, researchers can trace its movement and transformation within in vitro and in vivo models of the gut and liver, helping to quantify the metabolic capacity of enterocytes and hepatocytes.
Dynamic Interactions Between Gut Microbiota and Host Metabolic Processes
The metabolism of p-Cresol is a classic example of the intricate metabolic partnership between the gut microbiota and the host. The gut-brain axis communication is significantly influenced by microbe-derived metabolites that can be modified by host enzymes, thereby altering their biological activity.
Metabolic Crosstalk and Co-metabolism in In Vitro Systems
The initial step in the formation of p-Cresol sulfate occurs in the colon, where anaerobic bacteria metabolize dietary tyrosine and phenylalanine. Specific bacterial genera, including Clostridium and Bacteroides, have been identified as key producers of p-Cresol. For instance, a collaborative process has been demonstrated where Bacteroides thetaiotaomicron converts tyrosine to 4-hydroxyphenylacetic acid (4-HPA), which is then converted to p-Cresol by Clostridium sp. D5.
In vitro models are invaluable for dissecting these complex microbial interactions. Batch culture fermentations using human fecal inoculates allow researchers to study how different substrates affect the metabolic output of the gut microbiota. Studies using these systems have shown that supplementing the culture medium with protein or the precursor amino acid tyrosine significantly increases the production of p-Cresol. Conversely, the presence of fermentable carbohydrates like fructoligosaccharides (FOS) can lead to an increase in short-chain fatty acids, potentially altering the microbial environment and attenuating p-Cresol production.
The data below from an in vitro batch culture fermentation study illustrates the impact of different substrates on p-Cresol synthesis.
| Substrate Supplement | Peak p-Cresol Concentration (mM) | Primary Metabolite Group Increased |
| Basal Medium + FOS (1.5%) + Tyrosine (0.3%) | 17.2 | Phenols |
| Basal Medium + Tyrosine (0.3%) | 12.0 | Phenols |
| Basal Medium + Meat Peptone (0.3%) | Lower Concentration | Phenols, Indoles |
| Basal Medium + Soy Protein (0.3%) | Lower Concentration | Phenols, Indoles |
| Basal Medium + Albumin (0.3%) | Lower Concentration | Phenols, Indoles |
| Basal Medium + Fructoligosaccharide (FOS) | Not specified | Short Chain Fatty Acids |
This table is based on data from an in vitro batch culture fermentation study investigating metabolite production with various substrates.
Research Models for Studying Microbial-Host Metabolic Axes (e.g., germ-free animal models)
To understand the complex interplay between the gut microbiota and host metabolism in vivo, researchers rely on various animal models. Germ-free (axenic) animal models, which are raised in a sterile environment and lack any microorganisms, are particularly crucial. Studies have demonstrated that phenol (B47542) and p-Cresol are absent from the urine of germ-free animals, providing definitive evidence that these compounds are products of gut bacterial activity.
These models allow for gnotobiotic experiments, where animals are colonized with one or more known bacterial species. This approach enables scientists to directly link specific microbes to the production of p-Cresol and study the subsequent host metabolic response. For example, mice can be colonized with a phenol-producing bacterial strain versus a non-producing strain to investigate the specific effects of this metabolite.
Other experimental models involve administering p-Cresol directly to conventional animals, for instance, in their drinking water. This allows for the investigation of the direct physiological effects of p-Cresol on the host, independent of the gut microbiota's influence on its production. The use of labeled compounds like this compound in these models helps to differentiate the administered dose from the endogenously produced compound, allowing for precise pharmacokinetic and metabolic studies.
| Research Model | Key Feature | Major Finding Related to p-Cresol |
| Germ-Free Mice | Absence of gut microbiota. | Phenol and p-Cresol are absent in urine, confirming their microbial origin. |
| Gnotobiotic Mice | Colonized with known bacterial strains. | Allows for linking specific bacteria (e.g., Morganella morganii) to phenol production and its physiological effects. |
| Conventional Mice with p-Cresol Administration | p-Cresol added to drinking water. | Enables study of direct host responses to p-Cresol, such as reduced gut hormone expression and altered intestinal transit. |
| Rat Models of Chronic Kidney Disease (CKD) | Mimics human disease state. | Used to study the pathological effects of p-Cresol sulfate accumulation, such as arterial calcification. |
Influence of Dietary Interventions on Microbiome-Derived p-Cresol Production in Experimental Systems
Diet is a primary driver of the composition and metabolic function of the gut microbiota. Consequently, dietary interventions can significantly influence the production of microbial metabolites like p-Cresol. A diet high in protein provides an abundance of aromatic amino acids, the precursors for p-Cresol. Experimental studies have consistently shown that increasing dietary protein intake leads to higher fecal and urinary concentrations of p-Cresol. For example, feeding a tyrosine-enriched diet to mice resulted in elevated levels of phenol and p-cresol in their cecal contents and serum.
In contrast, diets rich in dietary fibers and resistant starches, which promote the growth of saccharolytic (carbohydrate-fermenting) bacteria, can reduce the production of proteolytic metabolites. The fermentation of these fibers leads to the production of short-chain fatty acids, which lowers the colonic pH and can inhibit the growth and activity of p-Cresol-producing bacteria. Studies have shown that providing undigestible polysaccharides or certain fibers can diminish the fecal excretion of p-Cresol.
| Dietary Component | Effect on p-Cresol Production | Mechanism |
| High Protein / Tyrosine | Increase | Provides precursor amino acids for bacterial metabolism. |
| Resistant Starch / Fiber | Decrease | Promotes saccharolytic fermentation, lowers gut pH, and may inhibit proteolytic bacteria. |
| Fructoligosaccharides (FOS) | Attenuation | Increases production of short-chain fatty acids, altering the microbial environment. |
Mechanistic Research on P Cresol Sulfate S Biological Impact in Experimental Models
Cellular and Molecular Mechanisms of Action
Investigations of Mitochondrial Dysfunction and Induction of Oxidative Stress Pathways (e.g., Reactive Oxygen Species Production)
p-Cresol (B1678582) sulfate (B86663) is a significant inducer of oxidative stress in various cell types. nih.gov In renal tubular cells, it has been shown to impair mitochondrial function, disrupt ATP production, and increase the generation of reactive oxygen species (ROS). researchgate.netresearchgate.net The mechanism for this involves the activation of NADPH oxidase, an enzyme complex that is a major source of cellular ROS. nih.gov Studies in human tubular epithelial cells have demonstrated that p-cresol sulfate enhances NADPH oxidase activity, leading to increased ROS production and subsequent cellular damage. nih.gov This pro-oxidant effect is not limited to the kidneys; in primary mouse osteoblasts, p-cresol sulfate also triggers a significant increase in intracellular ROS. nih.gov The accumulation of ROS can lead to widespread cellular damage, including lipid peroxidation and DNA damage, contributing to the pathophysiology observed in conditions with high p-cresol sulfate levels. nih.gov
Modulation of Inflammatory Signaling Cascades (e.g., JNK, p38 MAPK Activation)
The toxic effects of p-cresol sulfate are closely linked to the activation of key inflammatory signaling pathways. mdpi.commetabolon.com Research has consistently shown that p-cresol sulfate stimulates the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK. mdpi.comnih.govresearchgate.netkisti.re.kr In primary mouse osteoblasts, the damaging effects of p-cresol sulfate, such as increased DNA fragmentation, were abolished by the inhibition of JNK and p38 MAPK, highlighting the central role of these cascades. nih.govkisti.re.kr
Furthermore, p-cresol sulfate exposure leads to the activation of the nuclear factor kappa B (NF-κB) pathway, a critical regulator of inflammation. mdpi.comresearchgate.net In prefrontal cortical tissues of a mouse model, p-cresol sulfate increased the expression of several pro-inflammatory molecules, including interleukin-1β (IL-1β), JNK, p38, and NF-κB. mdpi.com In cultured renal tubular cells, both p-cresol sulfate and another uremic toxin, indoxyl sulfate, were found to upregulate the expression of numerous inflammation-associated genes. oup.com
Effects on Cellular Energetics and Metabolic Reprogramming in Cell Lines
p-Cresol sulfate significantly impacts cellular metabolism and energy production. Its ability to cause mitochondrial dysfunction directly impairs cellular energetics by disrupting ATP synthesis. researchgate.netresearchgate.net In primary human hepatocytes, a related metabolite, p-cresol glucuronide, was shown to significantly reduce cellular ATP concentrations and mitochondrial membrane potential. nih.gov
Beyond direct effects on mitochondria, p-cresol sulfate can induce broader metabolic reprogramming. In a chronic kidney disease (CKD) rat model, long-term exposure to p-cresol sulfate was associated with profound alterations in glucose metabolism. nih.govnih.gov These changes included elevated resting glucose levels, insulin (B600854) resistance, and reduced expression of the glucose transporter GLUT1, collectively indicating a shift towards a prodiabetic state. nih.govnih.govmdpi.com This metabolic linkage suggests that p-cresol sulfate acts as a harmful vascular toxin that not only promotes local damage but also contributes to systemic metabolic dysregulation. mdpi.com
Impact on Gene Expression and Protein Regulation in Experimental Systems
The cellular responses to p-cresol sulfate are underpinned by widespread changes in gene and protein expression. In kidney cells, it upregulates the mRNA and protein levels of NADPH oxidase subunits, such as p22phox and Nox4, which drives oxidative stress. nih.govresearchgate.net It also increases the expression and secretion of pro-fibrotic and pro-inflammatory proteins like transforming growth factor-beta 1 (TGF-β1). nih.govnih.gov
A study using a PCR array on cultured mouse proximal renal tubular cells identified a broad inflammatory gene expression signature stimulated by p-cresol sulfate. oup.com Additionally, p-cresol sulfate has been shown to influence epigenetic regulation by increasing the expression of DNA methyltransferases, which leads to the suppression of the anti-aging and protective protein Klotho. nih.gov In neural tissues, p-cresol sulfate exposure promoted the expression of the RE1-Silencing Transcription factor (REST) protein while reducing the mRNA of its downstream target, SNAP-25, which is involved in synaptic function. mdpi.com
| Gene Symbol | Gene Name | Function | Effect of PCS |
|---|---|---|---|
| Ccl2 | Chemokine (C-C motif) ligand 2 | Monocyte chemoattractant | Upregulated |
| Ccl5 | Chemokine (C-C motif) ligand 5 | T-cell chemoattractant (RANTES) | Upregulated |
| Cxcl10 | Chemokine (C-X-C motif) ligand 10 | Chemoattractant for immune cells | Upregulated |
| Icam1 | Intercellular adhesion molecule 1 | Cell adhesion, immune response | Upregulated |
| Il6 | Interleukin 6 | Pro-inflammatory cytokine | Upregulated |
Effects on Specific Cell Types and Organ Systems in In Vitro and Animal Models
Renal Cellular Processes: Oxidative Stress, Epithelial-to-Mesenchymal Transition, Fibrosis, and Calcification in Kidney Models
The kidney is a primary target for p-cresol sulfate toxicity, where it orchestrates a complex interplay of pathological processes. biocrates.comresearchgate.net
Oxidative Stress: As detailed previously, p-cresol sulfate is a potent inducer of oxidative stress in renal tubular cells, primarily through the activation of NADPH oxidase. nih.govmdpi.com This sustained oxidative environment is a key driver of further renal injury.
Epithelial-to-Mesenchymal Transition (EMT): p-Cresol sulfate promotes EMT, a process where renal tubular epithelial cells lose their characteristic features and acquire mesenchymal, fibroblast-like properties. biocrates.comfrontiersin.org This transition is characterized by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as fibronectin and α-smooth muscle actin (α-SMA). frontiersin.orgresearchgate.net This cellular reprogramming contributes to the loss of functional renal parenchyma and the progression of fibrosis. nih.govresearchgate.net
Fibrosis: By inducing EMT and stimulating the production of pro-fibrotic factors like TGF-β1, p-cresol sulfate is a direct contributor to renal fibrosis. nih.govnih.gov This leads to the excessive deposition of extracellular matrix, resulting in glomerular sclerosis and interstitial fibrosis, which are hallmarks of chronic kidney disease progression. mdpi.comresearchgate.net
Calcification: In animal models of CKD, long-term exposure to p-cresol sulfate has been shown to promote moderate to severe vascular calcification in the aorta and peripheral arteries. nih.govnih.gov This process is driven by the activation of inflammation and coagulation pathways within the arterial wall. nih.govmdpi.com While primarily observed in the vasculature, this pro-calcific effect is a critical component of the systemic pathology associated with uremic toxins in kidney disease models. biocrates.commdpi.com
Endothelial Cell Function and Vascular Remodeling in Experimental Studies
In experimental models, p-Cresol sulfate (p-CS) has been shown to directly impact the vasculature, inducing both functional and structural changes. Studies using both endothelial and vascular smooth muscle cells have demonstrated that p-CS can induce oxidative stress. The maximal effect for this was observed at a concentration of 0.15 mM, which corresponds to the average uremic concentration found in patients undergoing dialysis.
Functionally, p-CS rapidly affects vascular reactivity. In mouse thoracic aorta, it was found to significantly enhance phenylephrine-induced contraction within 30 minutes. This effect is mediated through the direct activation of rho-kinase, a pathway independent of oxidative stress induction. In studies using a 3D human vessel-on-a-chip model, the precursor molecule, p-cresol, was shown to significantly increase vascular leakage and permeability in a concentration-dependent manner after 72 hours of exposure. This increased permeability was associated with the derangement of the cell adherens junction complex, specifically vascular endothelial (VE)-cadherin and filamentous (F)-actin. In contrast, prolonged stimulation with p-CS in the same model did not significantly alter endothelial barrier integrity.
Structurally, long-term exposure to p-CS leads to significant vascular remodeling. When mouse aortas were exposed to p-CS for 48 hours, they exhibited inward eutrophic remodeling. This condition, a characteristic of uremic vasculopathy, is defined by a reduction in both the lumen and media area, while the media-to-lumen ratio remains unchanged. These findings suggest that elevated concentrations of p-CS may contribute to vascular dysfunction and remodeling.
Table 1: Effects of p-Cresol Sulfate on Vascular Function and Remodeling
| Experimental Model | Compound Tested | Key Finding | Reference |
|---|---|---|---|
| Mouse Thoracic Aorta | p-Cresyl sulfate (p-CS) | Significantly increased phenylephrine-induced contraction within 30 minutes. | |
| Mouse Thoracic Aorta | p-Cresyl sulfate (p-CS) | Induced inward eutrophic remodeling after 48 hours of exposure. | |
| Endothelial & Vascular Smooth Muscle Cells | p-Cresyl sulfate (p-CS) | Acutely induced oxidative stress, with a maximal effect at 0.15 mM. | |
| 3D Human Vessel-on-a-Chip | p-Cresol (PC) | Significantly increased vascular permeability after 72 hours. | |
| 3D Human Vessel-on-a-Chip | p-Cresyl sulfate (p-CS) | Did not significantly alter endothelial barrier integrity after 72 hours. |
Neuronal and Brain Cell Responses: Blood-Brain Barrier Permeability, Neuroinflammation, and Neuronal Function in In Vitro and Animal Brain Models
Research indicates that p-Cresol sulfate can impair the integrity of the blood-brain barrier (BBB). In vitro studies using human cerebromicrovascular endothelial cells demonstrated that exposure to p-CS for 24 hours dose-dependently increased paracellular permeability to tracers and reduced trans-endothelial electrical resistance (TEER). These findings were corroborated in animal models, where both acute (within 6 hours) and chronic (28 days) exposure to p-CS in mice resulted in enhanced BBB permeability and disruption of barrier-regulating tight junction components. Mechanistic studies suggest this BBB disruption is mediated through the activation of the epidermal growth factor receptor (EGFR), which in turn activates annexin (B1180172) A1, STAT3, and matrix metalloproteinases MMP-2/9.
Beyond the BBB, p-CS is implicated in neuroinflammation. In a mouse model of unilateral nephrectomy, administration of p-CS led to the accumulation of the toxin in brain tissues and induced neuroinflammation. This was evidenced by increased protein expression of the microglia marker CD68 and phosphorylation of p38, JNK, and p65 in the prefrontal cortex. Furthermore, the DNA-binding activity of key inflammatory transcription factors NF-κB and AP-1 was increased. These molecular changes were associated with the development of behavioral disorders, including depression and anxiety-like behaviors.
Gastrointestinal Cellular and Hormonal Regulation (e.g., gut hormone expression, intestinal transit) in Experimental Gut Models
Experimental studies have focused on p-cresol, the metabolic precursor to p-CS, to understand its impact on the gastrointestinal system. In vitro experiments using immortalized GLUTag cells, a model for enteroendocrine L-cells, showed that p-cresol inhibits the expression of the proglucagon gene (Gcg) and reduces the secretion of glucagon-like peptide-1 (GLP-1).
These in vitro findings were extended to animal models. In mice administered p-cresol in their drinking water for two weeks, a significant reduction in the transcript levels of Gcg and other gut hormones was observed in the colon. While this did not translate to changes in plasma GLP-1 levels or glucose tolerance in this specific study, it did have a functional effect on gut motility. The mice supplemented with p-cresol exhibited faster small intestinal transit compared to control mice. This suggests that the microbial metabolite p-cresol can suppress the expression of gut hormones known to inhibit intestinal motility, thereby regulating transit speed.
Table 2: Effects of p-Cresol on Gastrointestinal Regulation in Experimental Models
| Experimental Model | Compound Tested | Observed Effect | Reference |
|---|---|---|---|
| GLUTag Cells (in vitro) | p-Cresol | Inhibited proglucagon (Gcg) gene expression. | |
| GLUTag Cells (in vitro) | p-Cresol | Reduced chemically-induced GLP-1 secretion. | |
| Mice (in vivo) | p-Cresol | Reduced transcript levels of Gcg and other gut hormones in the colon. | |
| Mice (in vivo) | p-Cresol | Promoted faster small intestinal transit. |
Hepatic Cellular Responses and Detoxification Mechanisms in Liver Models
The liver is central to the metabolism of p-cresol, converting it into its primary metabolites, p-Cresol sulfate and p-cresyl glucuronide, through sulfation and glucuronidation. Studies using the human-derived HepaRG liver cell line have investigated the direct cellular responses to p-cresol. Exposure to p-cresol resulted in concentration- and time-dependent toxicity. Key markers of this toxicity included increased oxidative stress (measured by DCF formation), depletion of total cellular glutathione (B108866) (GSH), and increased cellular necrosis (measured by LDH release). The minimum concentration of p-cresol to cause significant toxicity was 0.25 mM for oxidative stress.
In a model of primary biliary cholangitis (PBC) in mice, p-CS demonstrated a complex role. Oral administration of food-derived p-CS to PBC mice led to a significant reduction in liver inflammation. This anti-inflammatory effect was associated with a transition of Kupffer cells (liver-resident macrophages) from a pro-inflammatory M1 phenotype to an M2 phenotype. However, administration of p-CS to healthy mice or normal bile duct epithelial cells caused toxicity, indicating its effects are context-dependent. The detoxification process itself can be a source of cellular burden, as p-cresol competes for sulfation and glucuronidation resources that are needed for other endogenous and xenobiotic compounds.
Role in Microbiome-Host Cross-Talk and Systemic Effects in Research Models
Impact on Immune Cell Function and Inflammatory Responses in Animal Models
p-Cresol sulfate has been shown to modulate immune responses in various experimental settings. In a hypersensitivity mouse model, levels of p-cresol and p-CS were negatively correlated with ear swelling, suggesting an attenuation of T cell-mediated immune responses. In vitro stimulation of splenocytes with p-CS resulted in decreased interferon-gamma (IFNγ) and increased interleukin-4 (IL-4) levels, indicating a shift away from a Th1-type pro-inflammatory response.
Further studies have highlighted its immunosuppressive potential. In mice with reduced renal function, p-CS was found to significantly reduce the population of peripheral B lymphocytes. It appears to achieve this by suppressing IL-7-induced STAT5 signaling, which inhibits the proliferation of CD43+ B cells. However, p-CS can also act as a pro-inflammatory stimulus in certain contexts. In cultured mouse proximal renal tubular cells, both p-CS and indoxyl sulfate were found to increase the expression of numerous inflammation-associated genes, stimulating a significant cellular inflammatory response.
Influence on Lipid and Glucose Metabolism in Experimental Systems
p-Cresol sulfate has been identified as a contributor to insulin resistance in experimental models. When administered to healthy mice for four weeks, p-CS triggered insulin resistance. This metabolic change was accompanied by a loss of fat mass and an ectopic redistribution of lipids into muscle and liver tissues, mimicking metabolic disturbances seen in chronic kidney disease (CKD). The underlying mechanism for this insulin resistance involves altered insulin signaling in skeletal muscle via the activation of the ERK1/2 pathway.
These findings were confirmed in vitro, where exposing C2C12 myotubes to p-CS concentrations equivalent to those found in CKD patients also caused insulin resistance through direct activation of ERK1/2. In contrast, p-cresyl glucuronide, another major metabolite of p-cresol, does not appear to interfere with glucose metabolism. This suggests that the metabolic effects observed from p-cresol administration in mice are attributable to the action of p-CS. Further supporting this role, in a mouse model of CKD, treatment with a prebiotic that reduced the intestinal production of p-cresol (and thus lowered serum p-CS) successfully prevented the onset of insulin resistance and dyslipidemia.
Contribution to Systemic Oxidative Stress and Inflammation in Research Models
p-Cresol sulfate (PCS), a protein-bound uremic toxin, has been identified in numerous experimental models as a significant contributor to systemic oxidative stress and inflammation. nih.govresearchgate.net Mechanistic studies utilizing both in vitro cell cultures and in vivo animal models have elucidated the pathways through which PCS disrupts cellular redox balance and promotes a pro-inflammatory state. These effects are considered pivotal in the pathophysiology of various conditions, particularly chronic kidney disease (CKD). nih.govsemanticscholar.org
Research indicates that PCS directly enhances the production of reactive oxygen species (ROS), leading to an imbalance between pro-oxidant and antioxidant systems. researchgate.netnih.gov This state of oxidative stress results in damage to cellular components like lipids, proteins, and DNA. researchgate.net Concurrently, PCS has been shown to trigger inflammatory cascades through the activation of key signaling pathways and the upregulation of inflammatory mediators. biocrates.comnih.gov
Induction of Oxidative Stress
Experimental models have consistently demonstrated the capacity of p-cresol and its sulfate conjugate to induce oxidative stress. nih.gov Studies on human-derived cells, such as HepaRG cells, have shown that exposure to p-cresol leads to a concentration- and time-dependent increase in ROS formation, measured by the 2′-7′-dichlorofluorescein (DCF) assay. nih.gov This is accompanied by a significant depletion of total cellular glutathione (GSH), a critical endogenous antioxidant. nih.govnih.gov The reduction in GSH levels compromises the cell's ability to neutralize harmful ROS, thereby exacerbating oxidative damage. nih.gov
In animal models, the administration of PCS has been linked to increased markers of oxidative damage. For instance, in unilateral nephrectomized mice, PCS treatment resulted in elevated levels of malondialdehyde (MDA), a product of lipid peroxidation, in both prefrontal cortical tissues and urine. mdpi.com Further investigation into the molecular mechanisms revealed that PCS may induce oxidative stress by elevating NADPH oxidase 4 (NOX4) and reducing the expression of key antioxidant defense components like Nrf2 and heme oxygenase-1 (HO-1). mdpi.com Similarly, in models of uremic lung injury, PCS was found to promote alveolar cell death associated with increased ROS expression, an effect that could be mitigated by ROS scavengers. researchgate.net
| Experimental Model | Key Findings | Measured Markers | Reference |
|---|---|---|---|
| HepaRG Cells (Human Liver) | p-Cresol exposure led to concentration- and time-dependent increases in oxidative stress and glutathione depletion. | DCF formation (ROS), Total Cellular Glutathione (GSH), Lactate Dehydrogenase (LDH) | nih.gov |
| Unilateral Nephrectomized Mice | PCS administration increased oxidative stress markers in brain tissue and urine. | Malondialdehyde (MDA), NOX4, Nrf2/HO-1 | mdpi.com |
| Mouse Model of Uremic Lung Injury | PCS enhanced alveolar cell death linked to ROS expression; ROS scavengers attenuated inflammatory signaling. | Intracellular ROS, Phosphorylation of p47phox (NADPH oxidase subunit) | researchgate.net |
| Leukocytes from Healthy Subjects (Ex vivo) | p-Cresol glucuronide enhanced the oxidative burst activities associated with p-cresol sulfate. | Oxidative Burst Activity | nih.gov |
Promotion of Inflammatory Responses
The pro-oxidant environment created by PCS is closely linked to the induction of inflammatory responses. biocrates.com In cultured mouse proximal renal tubular cells, PCS has been shown to stimulate significant cellular inflammation by upregulating the expression of numerous inflammation-associated genes. nih.gov Polymerase chain reaction (PCR) array analyses revealed that PCS treatment increased the expression of major cytokines and chemokines, including transforming growth factor-beta 1 (Tgfb1), Fas ligand (Fasl), interleukins (Il6, Il15), and C-X-C motif chemokine 10 (Cxcl10). nih.gov
The underlying mechanism for this pro-inflammatory effect involves the activation of critical intracellular signaling pathways. Studies have implicated the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of many inflammatory genes, in response to PCS. nih.gov The major intracellular signals triggered by PCS in renal tubular cells include Stats, Smads, and Nfkb2. nih.gov
However, the role of PCS in modulating the immune system can be complex. Some studies in animal models have shown that PCS can also exert certain immunosuppressive effects. For example, it has been reported to suppress Th1-type immune responses by reducing the production of interferon-gamma (IFN-γ) and to increase the production of the anti-inflammatory cytokine IL-10. researchgate.netmdpi.com This suggests that PCS may induce a nuanced and context-dependent inflammatory and immune response. mdpi.com Despite this, a significant body of evidence points towards its role as a pro-inflammatory mediator, particularly in the context of uremia. biocrates.comnih.gov
| Experimental Model | Key Findings | Measured Markers | Reference |
|---|---|---|---|
| Cultured Mouse Proximal Renal Tubular Cells | PCS induced the expression of a wide range of inflammation-associated genes and activated key inflammatory signaling pathways. | Tgfb1, Fasl, Il6, Il15, Csf1/3, Cxcl10, Stats, Smads, Nfkb2 | nih.gov |
| Mouse Splenocytes (In vitro) | PCS treatment reduced IFN-γ secretion and increased IL-4 secretion, suggesting a shift in immune response. | Interferon-gamma (IFN-γ), Interleukin-4 (IL-4) | researchgate.net |
| Mice with Reduced Renal Function | PCS was found to increase the production of IL-10, which has anti-inflammatory properties. | Interleukin-10 (IL-10), Interleukin-12 (IL-12) | mdpi.com |
| Human Arterial Smooth Muscle Cells | Scavenging intracellular ROS was shown to attenuate PCS-activated inflammatory signaling cascades. | Inflammatory signaling molecules | researchgate.net |
Emerging Research Areas and Future Directions for P Cresol Sulfate D7 Potassium
Novel Methodological Advancements in Stable Isotope-Labeled Compound Analysis
Recent progress in the analysis of stable isotope-labeled compounds is driven by the need for greater speed, sensitivity, and accuracy. These advancements are crucial for clinical and research applications involving molecules like p-Cresol (B1678582) sulfate-d7 potassium, which serves as an internal standard for the precise quantification of its unlabeled counterpart.
The demand for rapid and reliable quantification of metabolites in large numbers of biological samples has spurred the development of automated and high-throughput assays. Quantitative proteomics, for instance, extensively uses stable isotope labeling combined with mass spectrometry to compare protein abundance in complex samples. nih.gov To minimize manual errors and improve reproducibility, fully automated, online labeling procedures are being implemented. nih.gov These systems integrate sample preparation, chemical labeling, and liquid chromatography-mass spectrometry (LC-MS/MS) analysis into a seamless workflow. nih.gov
For uremic toxins, a high-throughput LC-MS/MS assay has been developed for the simultaneous quantification of p-cresol sulfate (B86663), p-cresol glucuronide, indoxyl sulfate, and indoxyl glucuronide. nih.gov Such assays exhibit high sensitivity and wide calibration ranges necessary to cover the concentrations observed in human samples. nih.gov The use of stable isotope-labeled internal standards like p-Cresol sulfate-d7 potassium in these automated workflows is fundamental for correcting for sample matrix effects and variations during sample processing, thus ensuring accurate and precise quantification. symeres.com Algorithms have also been developed for the automated analysis of stable isotope labeling data, which involve processes like chemical noise filtering, charge state fitting, and deisotoping to improve the analysis of complex peptide samples. nih.gov
Table 1: Comparison of Manual vs. Automated Assay Characteristics
| Characteristic | Manual Assays | Automated High-Throughput Assays |
|---|---|---|
| Sample Throughput | Low | High |
| Reproducibility | Variable, prone to manual error | High, standardized procedures |
| Labor Intensity | High | Low (post-setup) |
| Data Processing | Often manual | Integrated and automated algorithms nih.gov |
| Application | Smaller-scale studies | Large cohort studies, clinical trials nih.gov |
The performance of mass spectrometry in analyzing stable isotope-labeled compounds is heavily dependent on the ionization technique used. Advanced ionization methods are continually being developed to enhance sensitivity, reduce chemical background, and improve the precision of isotope ratio measurements. scispace.comrsc.org
Electrospray ionization (ESI) is widely used for the analysis of large biomolecules and pharmaceutical compounds, including metabolites like p-cresol sulfate. pharmafocuseurope.com Newer developments such as nano-electrospray ionization (nano-ESI) offer improved ionization capabilities with smaller sample requirements. pharmafocuseurope.com For elemental isotope analysis, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool that allows for rapid and accurate isotope ratio measurements of elements, including sulfur. scispace.comnih.gov Other advanced techniques include Thermal Ionization Mass Spectrometry (TIMS), which is highly precise for elements with lower ionization potentials, and ambient ionization methods that allow for direct analysis with minimal sample preparation. scispace.compharmafocuseurope.com The integration of these sophisticated ionization sources into mass spectrometry platforms enables more sensitive and accurate detection of isotope-labeled molecules like this compound, which is critical for detailed metabolic and pharmacokinetic studies. scispace.comrsc.org
Application of this compound in Metabolic Flux Analysis
Metabolic flux analysis using stable isotopes is a powerful tool for investigating the dynamic changes in metabolic pathways in health and disease. nih.gov this compound, as a labeled internal standard, is essential for the accurate quantification required in these studies.
Stable isotopes of carbon (¹³C) and sulfur (³⁴S) serve as powerful tracers to follow the transformation of molecules through global and cellular metabolic cycles. geoscienceworld.orgresearchgate.net The main processes that control the isotopic composition of carbon and sulfur reservoirs are photosynthesis and respiration for carbon, and bacterial sulfate reduction and sulfide (B99878) reoxidation for sulfur. geoscienceworld.orgresearchgate.net
p-Cresol sulfate is a product of two distinct metabolic systems: it is first generated from the amino acid tyrosine by gut bacteria, and then undergoes sulfation by host enzymes. biocrates.comnih.gov Metabolic flux studies can elucidate this pathway by using labeled precursors. For example, by administering ¹³C-labeled tyrosine, researchers can trace the labeled carbon atoms as they are incorporated into p-cresol by the gut microbiota. Similarly, administering ³⁴S-labeled sulfate could trace the sulfur atom during the host's phase II detoxification process. In such experiments, this compound would be used as an internal standard to precisely quantify the newly synthesized, isotopically heavy p-cresol sulfate, allowing for the calculation of production rates and pathway fluxes. This dual-isotope approach can provide a detailed map of the flow of carbon and sulfur through the gut-host metabolic axis.
Understanding the in vivo kinetics of p-cresol sulfate is critical, especially in the context of chronic kidney disease (CKD), where its accumulation is linked to adverse outcomes. nih.govmetabolon.com In vivo studies in animal models are essential for determining the rates of production, distribution, and clearance.
In these studies, this compound can be administered to animals (e.g., mice or rats) to trace its fate. nih.gov Because the deuterated form is chemically identical to the endogenous molecule but mass-shifted, it can be distinguished and quantified separately by mass spectrometry. This allows researchers to accurately measure key pharmacokinetic parameters like clearance rates, volume of distribution, and elimination half-life, without interference from the p-cresol sulfate naturally produced by the animal. Studies have shown that renal clearance of p-cresol sulfate is dependent on tubular secretion. nih.govnih.gov Using labeled tracers like this compound in animal models of CKD can reveal how the progressive loss of kidney function impairs this clearance mechanism, leading to the toxin's accumulation. nih.gov
Table 2: Illustrative Pharmacokinetic Data from a Hypothetical In Vivo Study in a Mouse Model
| Parameter | Healthy Control Mice | CKD Model Mice | Methodology |
|---|---|---|---|
| Serum Half-Life of Labeled p-Cresol Sulfate | ~1 hour | >4 hours | Serial blood sampling post-administration of this compound nih.gov |
| Renal Clearance Rate | High | Significantly Reduced | Quantification of labeled compound in urine and plasma over 24 hours nih.gov |
| Primary Clearance Mechanism | Renal Tubular Secretion | Impaired Renal Secretion | Comparison of clearance to Glomerular Filtration Rate (GFR) nih.gov |
Integration of Multi-Omics Data for Comprehensive Understanding of p-Cresol Sulfate Biology
A complete understanding of the role of p-cresol sulfate in human health and disease requires a systems biology approach, integrating data from various "-omics" fields. This compound is a key analytical tool in the metabolomics component of this integrated strategy, enabling the accurate measurement of the metabolite's concentration.
This multi-omics approach connects different layers of biological information:
Metagenomics: Identifies the gut microbial species (e.g., from families like Clostridiaceae or Enterobacteriaceae) that possess the genes for converting tyrosine to p-cresol. biocrates.comnih.gov
Transcriptomics: Measures the expression levels of host genes, particularly the sulfotransferase enzymes (SULTs) in the liver and intestine responsible for converting p-cresol to p-cresol sulfate.
Proteomics: Quantifies the abundance of these SULT enzymes and other proteins involved in metabolite transport and clearance.
Metabolomics: Accurately quantifies the levels of p-cresol sulfate and related metabolites in biofluids like blood and urine. The use of stable isotope-labeled standards such as this compound is indispensable for achieving the necessary precision and accuracy in these measurements. symeres.commetsol.com
By integrating these datasets, researchers can build comprehensive models that link specific gut microbes to the production of p-cresol, connect host genetic and protein expression to the rate of its sulfation, and correlate the resulting circulating levels of p-cresol sulfate with clinical outcomes. This holistic view is essential for developing targeted therapeutic strategies, such as modulating the gut microbiota or inhibiting specific host enzymes, to reduce the burden of this uremic toxin. researchgate.net
Linking Metabolomics Data with Genomics, Proteomics, and Microbiome Data
The integration of metabolomics data, particularly focusing on levels of p-Cresol sulfate, with other "omics" disciplines like genomics, proteomics, and microbiome studies is a burgeoning area of research. This multi-omics approach offers a more holistic understanding of the role of p-Cresol sulfate in health and disease. By combining these datasets, researchers can move beyond simple correlations to elucidate the complex interplay between host genetics, protein expression, gut microbial activity, and metabolite production.
A key application of this integrated approach is in understanding the variability in p-Cresol sulfate levels among individuals. Genomic studies can identify genetic polymorphisms in host enzymes responsible for the sulfation of p-cresol, such as sulfotransferase 1A1 (SULT1A1). mdpi.com Variations in the genes encoding these enzymes could explain differences in the efficiency of p-cresol detoxification and, consequently, circulating levels of p-Cresol sulfate. nih.gov
Proteomics can further enhance this understanding by quantifying the expression levels of these enzymes. For instance, a downregulation in SULT1A1 protein expression could lead to an accumulation of unconjugated p-cresol, which may have different biological activities than its sulfated form.
Furthermore, integrating microbiome data is crucial, as the gut microbiota is the primary source of p-cresol. nih.gov Metagenomic sequencing of the gut microbiome can identify the specific bacterial species and enzymatic pathways responsible for converting tyrosine to p-cresol. nih.govfrontiersin.org This information can be correlated with metabolomic data to pinpoint the microbial drivers of high p-Cresol sulfate levels. For example, species from the families Bacteroidaceae, Clostridiaceae, and Enterobacteriaceae have been implicated in the production of phenolic compounds. nih.gov
By linking these multi-omics datasets, researchers can construct a comprehensive picture of p-Cresol sulfate metabolism, from its microbial origins to its processing by host enzymes, and how this is influenced by an individual's genetic makeup. This integrated approach is essential for developing personalized strategies to manage conditions associated with high levels of this uremic toxin.
Systems Biology Approaches to Model p-Cresol Sulfate Pathways
Systems biology offers a powerful framework for understanding the complex, dynamic nature of p-Cresol sulfate pathways. By developing computational models, researchers can simulate the entire lifecycle of p-Cresol sulfate, from its production by gut microbes to its circulation and eventual excretion. These models can incorporate data from various sources, including metabolomics, genomics, and proteomics, to create a quantitative and predictive understanding of p-Cresol sulfate metabolism.
A key aspect of systems biology modeling is to delineate the metabolic network involved in p-cresol production. This includes identifying the specific bacterial enzymes and metabolic routes that convert tyrosine to p-cresol. mdpi.com By modeling the kinetics of these enzymatic reactions, researchers can predict how changes in substrate availability (e.g., dietary tyrosine) or microbial composition might affect p-cresol output.
Furthermore, these models can simulate the host's metabolic response to p-cresol. This includes the sulfation process in the liver, primarily mediated by SULT1A1, to form p-Cresol sulfate. mdpi.comnih.gov The models can also account for the distribution of p-Cresol sulfate in the body and its clearance by the kidneys. By integrating physiological parameters, these models can simulate how impaired kidney function, a hallmark of chronic kidney disease (CKD), leads to the accumulation of p-Cresol sulfate.
Systems biology models can also be used to explore the biological interactions of p-Cresol sulfate. For example, models could simulate how p-Cresol sulfate interacts with various cellular pathways, contributing to the pathophysiology of diseases like CKD and cardiovascular disease. researchgate.net These models can help to identify key nodes in the network that could be targeted for therapeutic intervention.
Ultimately, the goal of systems biology approaches is to create predictive models that can be used to test hypotheses and design experiments. For instance, a model could predict the effect of a specific dietary intervention or a novel therapeutic on p-Cresol sulfate levels, providing a valuable tool for preclinical research.
Development of Research Tools and Experimental Interventions Targeting p-Cresol Sulfate Production
Investigation of Microbial Sinks or Inhibitors of p-Cresol Production in In Vitro and Animal Models
A promising strategy to reduce the levels of p-Cresol sulfate is to target its production in the gut. This involves identifying and characterizing "microbial sinks"—bacteria that can degrade p-cresol—or developing inhibitors that block the microbial enzymes responsible for its synthesis.
Research has focused on identifying specific bacterial species that produce p-cresol. Clostridioides difficile is a notable producer, converting p-hydroxyphenylacetic acid (p-HPA) to p-cresol via the HpdBCA enzyme complex. researchgate.net In vitro studies have shown that the production of p-cresol provides a competitive advantage to C. difficile over other gut bacteria. researchgate.net Animal models have further demonstrated that a mutant strain of C. difficile unable to produce p-cresol has a reduced fitness. frontiersin.org
This knowledge has spurred the search for inhibitors of the HpdBCA enzyme. One study identified several promising compounds that can reduce p-cresol production by C. difficile. For instance, 4-Hydroxyphenylacetonitrile was found to decrease p-cresol production by over 99% in vitro. researchgate.net Molecular docking studies are being used to understand how these inhibitors bind to the enzyme, which can aid in the design of more potent and specific inhibitors. researchgate.net
The table below summarizes the findings of a study investigating potential inhibitors of p-cresol production by Clostridioides difficile.
| Compound | Inhibition of p-Cresol Production (%) |
| 4-Hydroxyphenylacetonitrile | 99.0 ± 0.4 |
| 4-Hydroxyphenylacetamide | 54.9 ± 13.5 |
In addition to inhibitors, researchers are exploring the concept of "microbial sinks," which involves introducing beneficial microbes that can outcompete p-cresol producers or metabolize p-cresol itself. Probiotics are being investigated for their potential to modulate the gut microbiota and reduce the abundance of p-cresol-producing bacteria. nih.gov Furthermore, increasing dietary fiber intake has been shown to reduce serum levels of p-Cresyl sulfate, possibly by promoting the growth of beneficial bacteria and altering the gut environment to be less favorable for p-cresol production. mdpi.com
Modulation of Host Sulfation Pathways in Experimental Systems
Another approach to managing p-Cresol sulfate levels is to modulate the host's own detoxification pathways, specifically the sulfation of p-cresol in the liver. This process is primarily carried out by the enzyme sulfotransferase 1A1 (SULT1A1). mdpi.comnih.gov
Experimental systems, such as in vitro cell cultures and animal models, are being used to investigate how the activity of SULT1A1 can be influenced. For example, studies could explore whether certain dietary compounds or pharmacological agents can upregulate the expression or activity of this enzyme, thereby enhancing the conversion of p-cresol to p-Cresol sulfate and facilitating its excretion.
It is also important to consider the balance between sulfation and another detoxification pathway, glucuronidation, which produces p-cresyl glucuronide. nih.govmdpi.com In advanced CKD, there appears to be a shift from sulfation to glucuronidation. nih.gov Understanding the factors that regulate this shift is an active area of research. Experimental models can be used to investigate the interplay between these two pathways and how they are affected by uremic conditions.
Furthermore, research is exploring the transport of p-Cresol sulfate into and out of cells. Transporters like SLC22A11 have been shown to insert p-Cresol sulfate into the plasma membrane, while OAT1 transports it into the cytosol. mdpi.com Modulating the activity of these transporters could potentially influence the tissue distribution and clearance of p-Cresol sulfate.
Computational and Predictive Modeling of p-Cresol Sulfate Metabolism and Its Biological Interactions
Computational and predictive modeling are becoming increasingly important tools for understanding the complex dynamics of p-Cresol sulfate metabolism and its wide-ranging biological effects. These models can integrate diverse data types to simulate the behavior of p-Cresol sulfate in biological systems and predict its impact on health.
One application of computational modeling is to develop pharmacokinetic models that describe the absorption, distribution, metabolism, and excretion of p-Cresol sulfate. researchgate.net These models can help to predict how factors such as diet, gut microbiome composition, and kidney function will influence the circulating levels of this toxin. For example, a model could simulate the impact of a high-protein diet on p-cresol production and subsequent p-Cresol sulfate accumulation.
Predictive modeling can also be used to explore the relationship between p-Cresol sulfate and clinical outcomes. By analyzing large clinical datasets, machine learning algorithms can identify patterns and build models that predict the risk of adverse events, such as cardiovascular disease, in patients with high p-Cresol sulfate levels. researchgate.net These models can help to stratify patients and guide personalized treatment strategies. mdpi.com
Furthermore, computational models can be used to investigate the molecular mechanisms underlying the toxicity of p-Cresol sulfate. Molecular docking simulations, for instance, can predict how p-Cresol sulfate interacts with proteins and other biological molecules, providing insights into its mode of action. researchgate.net This information can be used to identify potential therapeutic targets for mitigating the harmful effects of p-Cresol sulfate.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying p-cresol sulfate-d7 potassium in biological samples?
- Methodological Answer : Quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., p-cresol sulfate-d7) to enhance precision. Chromatographic separation is achieved using C-18 columns, and validation parameters include sensitivity, linearity, and intra-/inter-day precision . For isomer-specific analysis (e.g., distinguishing m-/p-cresol), GC-MS with characteristic ions (m/z 107, 108, 77) is recommended . Sample preparation involves protein precipitation or solid-phase extraction to minimize matrix effects.
Q. How does p-cresol sulfate affect endothelial cell function in vitro?
- Methodological Answer : Studies using EAHY endothelial cells exposed to p-cresol sulfate (50–500 µM) show dose-dependent effects:
- PAI-1 upregulation : Measured via ELISA, with 500 µM p-cresol increasing PAI-1 by ~2-fold (P < 0.05) .
- Cell cycle arrest : Flow cytometry reveals S-phase arrest at >500 µM, correlating with reduced cell viability (MTT assay; 61% decrease at 500 µM) .
- Experimental designs should include controls for solvent effects (e.g., DMSO) and replicate experiments (n ≥ 5) with ANOVA/Tukey post-hoc tests .
Q. What statistical methods are appropriate for analyzing the association between p-cresol sulfate levels and clinical outcomes?
- Methodological Answer : Cox proportional hazards models are standard for longitudinal studies. For example, in CKD patients, multivariate analysis adjusted for glomerular filtration rate (GFR) and Framingham risk factors showed a hazard ratio (HR) of 1.39 (P = 0.04) for cardiovascular events per unit increase in free p-cresol . Sensitivity analyses should account for confounders like age and dialysis duration .
Advanced Research Questions
Q. How can researchers address discrepancies in p-cresol sulfate’s cytotoxicity across different cell lines?
- Methodological Answer : Variability arises from metabolic differences (e.g., HepaRG cells predominantly form p-cresol glucuronide, which is less toxic than the parent compound) . Strategies include:
- Metabolite profiling : Quantify intracellular p-cresol sulfate/glucuronide via LC-MS/MS to correlate toxicity with specific metabolites .
- Enzyme inhibition : Use glucuronidation inhibitors (e.g., l-borneol) to assess metabolite-specific effects. In HepaRG cells, inhibiting glucuronidation increased necrosis (LDH release by 28–30%) .
- Cell-type selection : Compare primary cells (e.g., human endothelial cells) vs. immortalized lines (e.g., U937 monocytes) to evaluate tissue-specific responses .
Q. What methodologies are employed to study the interaction between p-cresol sulfate and gut microbiota in animal models?
- Methodological Answer : Key approaches include:
- Microbiota transplantation : Transfer fecal microbiota from p-cresol-exposed mice to germ-free controls, followed by behavioral assays (e.g., social interaction tests) and metabolite quantification .
- 16S rRNA sequencing : Analyze microbial community shifts during p-cresol exposure. Enrichment of p-cresol-producing bacteria (e.g., Clostridia) can be identified via DNA-based assays .
- Dopaminergic activity measurement : Use electrophysiology or immunohistochemistry to assess ventral tegmental area (VTA) dopamine neuron excitability in ASD models .
Q. What experimental strategies validate the role of p-cresol sulfate as a competitive inhibitor in sulfonation pathways?
- Methodological Answer : Pharmacometabonomic studies using predose urinary p-cresol sulfate levels to predict drug metabolism outcomes. For example:
- Acetaminophen sulfonation : Individuals with high baseline p-cresol sulfate exhibit reduced acetaminophen sulfate/glucuronide ratios (P < 0.05), validated via ¹H NMR spectroscopy .
- Enzyme kinetics : Perform in vitro assays with human liver cytosol to measure sulfotransferase (SULT) activity in the presence of p-cresol .
- Dose-response modeling : Use nonlinear regression to calculate inhibition constants (Ki) and assess competitive vs. noncompetitive mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
